![molecular formula C8H6Cl3O4P B14681706 [2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate CAS No. 35944-85-5](/img/structure/B14681706.png)
[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate is a chemical compound known for its unique structure and properties. It is characterized by the presence of chlorine atoms and a phosphate group, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate typically involves the reaction of 2,4-dichlorobenzaldehyde with phosphorus oxychloride and a suitable chlorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize waste, making the process environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
- 2-Chloro-1-(2,4-dichlorophenyl)ethanone
Uniqueness
Compared to similar compounds, [2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate is unique due to its specific arrangement of chlorine atoms and the presence of a phosphate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
35944-85-5 |
|---|---|
Fórmula molecular |
C8H6Cl3O4P |
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
[2-chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H6Cl3O4P/c9-4-8(15-16(12,13)14)6-2-1-5(10)3-7(6)11/h1-4H,(H2,12,13,14) |
Clave InChI |
JOHXIUZTDZVRJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(=CCl)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


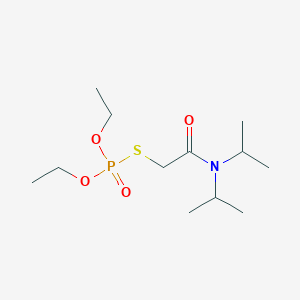

![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)
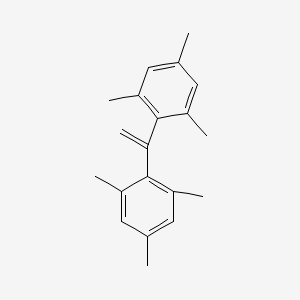

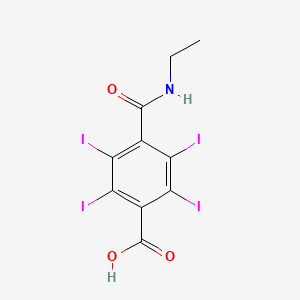
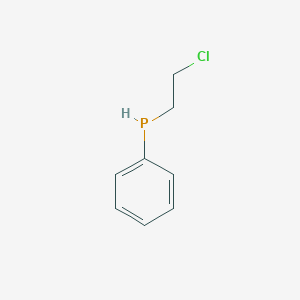
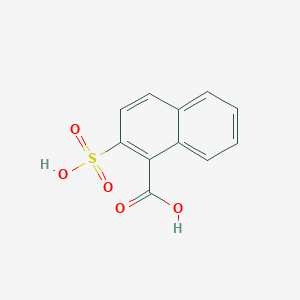
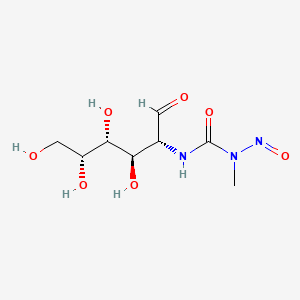
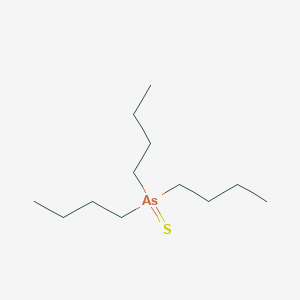
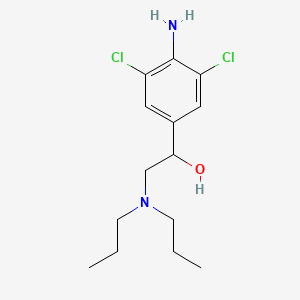
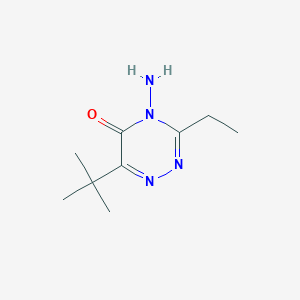
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)
